molecular formula C15H13ClO2 B275708 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone

1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone

Cat. No. B275708
M. Wt: 260.71 g/mol
InChI Key: ZOVUQNNOBWTRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone, also known as CBOPE, is a chemical compound that belongs to the class of aryl ketones. CBOPE is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has also been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. In addition, 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has several advantages for use in lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone. One area of interest is the development of 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone as an anti-inflammatory and antimicrobial agent. Further studies are also needed to elucidate the mechanism of action of 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone involves the reaction of 3-chlorobenzyl chloride with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via an SNAr mechanism, resulting in the formation of 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. 1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

1-[4-[(3-chlorophenyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C15H13ClO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3

InChI Key

ZOVUQNNOBWTRAT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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